molecular formula C10H6ClFN2O3 B13699535 Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13699535
M. Wt: 256.62 g/mol
InChI Key: WJNKEQPVWKYGCY-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound, while oxidation and reduction can lead to changes in the functional groups present on the molecule.

Scientific Research Applications

Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole ring and the substituents on the phenyl ring. These interactions can lead to the inhibition or activation of biological pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenyl isocyanate
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to its specific combination of a 3-chloro-4-fluorophenyl group and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H6ClFN2O3

Molecular Weight

256.62 g/mol

IUPAC Name

methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C10H6ClFN2O3/c1-16-10(15)9-13-8(14-17-9)5-2-3-7(12)6(11)4-5/h2-4H,1H3

InChI Key

WJNKEQPVWKYGCY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NO1)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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